4-Fluoro-1-(3-amino-1-propenyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves processes such as the Suzuki–Miyaura coupling , which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters is another method that has been reported for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of “4-Fluoro-1-(3-amino-1-propenyl)benzene” would be based on the benzene ring, which is a cyclic compound consisting of six carbon atoms with alternating single and double bonds . The compound would have a fluorine atom and a 3-amino-1-propenyl group attached to the benzene ring.Chemical Reactions Analysis
The chemical reactions involving “4-Fluoro-1-(3-amino-1-propenyl)benzene” would depend on the specific conditions and reagents used. For instance, in the Suzuki–Miyaura coupling, the reaction involves an oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Fluoro-1-(3-amino-1-propenyl)benzene” would be influenced by its molecular structure. As a benzene derivative, it would likely share some properties with benzene, which is a nonpolar molecule and usually a colorless liquid with a characteristic aroma .Scientific Research Applications
Mechanical Properties Analysis
The compound, being a prop-2-en-1-one based compound, has been studied for its mechanical properties . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio . These properties are crucial in understanding the behavior of materials under different conditions, which can be useful in various fields like materials science and engineering .
Single Crystal Analysis
The compound has been used in the study of single crystal analysis . This involves the investigation of the 3-dimensional shape of the crystal and the correlation between physical parameters and molecular weight . This kind of analysis is important in the field of crystallography and materials science .
Antimicrobial Activity
Similar compounds have been synthesized and screened for their antimicrobial activities . They have shown moderate antimicrobial activity against selected pathogens . This suggests that “3-(4-Fluorophenyl)prop-2-en-1-amine” could potentially be used in the development of new antimicrobial agents .
Spectroscopic Characterization
The compound can be characterized using various spectroscopic techniques . These techniques provide valuable information about the structure and properties of the compound, which can be useful in various fields like chemistry and pharmacology .
DFT Studies
Density Functional Theory (DFT) studies can be performed on the compound . These studies provide insights into the electronic structure of the compound, which can be useful in understanding its reactivity and other properties .
Synthesis of New Compounds
The compound can serve as a precursor in the synthesis of new compounds . This can lead to the discovery of new materials with unique properties, which can have applications in various fields like materials science, chemistry, and pharmacology .
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)prop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7,11H2/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQXUQBOJXVGEJ-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCN)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CN)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)prop-2-en-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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